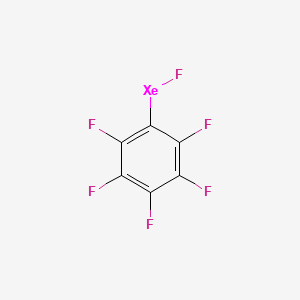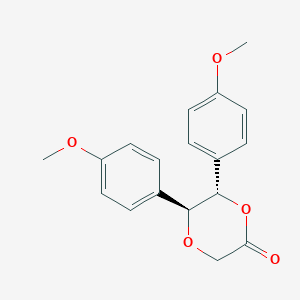
1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- is a chemical compound with the molecular formula C18H20O5. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a dioxanone ring, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable dioxanone precursor in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation, crystallization, and filtration to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxan-2-one, 5,6-bis(4-hydroxyphenyl)-, (5S,6S)-
- 1,4-Dioxan-2-one, 5,6-bis(4-chlorophenyl)-, (5S,6S)-
- 1,4-Dioxan-2-one, 5,6-bis(4-methylphenyl)-, (5S,6S)-
Uniqueness
1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- is unique due to the presence of methoxy groups, which influence its reactivity and interactions. These groups can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from other similar compounds.
Properties
CAS No. |
326606-11-5 |
|---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(5S,6S)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one |
InChI |
InChI=1S/C18H18O5/c1-20-14-7-3-12(4-8-14)17-18(23-16(19)11-22-17)13-5-9-15(21-2)10-6-13/h3-10,17-18H,11H2,1-2H3/t17-,18-/m0/s1 |
InChI Key |
XJOCBOJIYKIWLS-ROUUACIJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@@H](OC(=O)CO2)C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(OC(=O)CO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




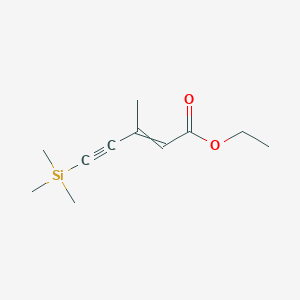




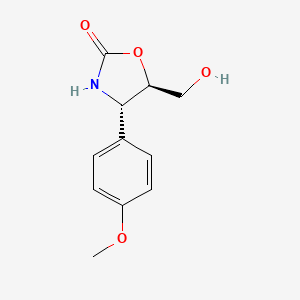
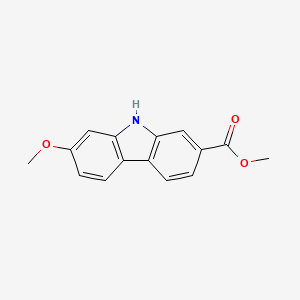
![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)

![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)

